Cas no 1035263-32-1 (BENZENEACETONITRILE, 2-CHLORO-7-IODO-)
BENZENEACETONITRILE, 2-CHLORO-7-IODO- Chemical and Physical Properties
Names and Identifiers
-
- Benzeneacetonitrile, 2-chloro-6-iodo-
- 2-Chloro-6-iodobenzeneacetonitrile
- BENZENEACETONITRILE, 2-CHLORO-7-IODO-
-
- Inchi: 1S/C8H5ClIN/c9-7-2-1-3-8(10)6(7)4-5-11/h1-3H,4H2
- InChI Key: PALRREVRYUTVIA-UHFFFAOYSA-N
- SMILES: C1(CC#N)=C(I)C=CC=C1Cl
Experimental Properties
- Density: 1.854±0.06 g/cm3(Predicted)
- Boiling Point: 334.8±27.0 °C(Predicted)
BENZENEACETONITRILE, 2-CHLORO-7-IODO- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1219789-100mg |
2-Chloro-6-iodobenzeneacetonitrile |
1035263-32-1 | 95% | 100mg |
$238 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1219789-200mg |
2-Chloro-6-iodobenzeneacetonitrile |
1035263-32-1 | 95% | 200mg |
$348 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1219789-1g |
2-Chloro-6-iodobenzeneacetonitrile |
1035263-32-1 | 95% | 1g |
$648 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1219789-5g |
2-Chloro-6-iodobenzeneacetonitrile |
1035263-32-1 | 95% | 5g |
$1568 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1219789-200mg |
2-Chloro-6-iodobenzeneacetonitrile |
1035263-32-1 | 95% | 200mg |
$348 | 2025-02-27 | |
| eNovation Chemicals LLC | Y1219789-100mg |
2-Chloro-6-iodobenzeneacetonitrile |
1035263-32-1 | 95% | 100mg |
$238 | 2025-02-27 | |
| eNovation Chemicals LLC | Y1219789-5g |
2-Chloro-6-iodobenzeneacetonitrile |
1035263-32-1 | 95% | 5g |
$1568 | 2025-02-27 | |
| eNovation Chemicals LLC | Y1219789-1g |
2-Chloro-6-iodobenzeneacetonitrile |
1035263-32-1 | 95% | 1g |
$648 | 2025-02-27 | |
| eNovation Chemicals LLC | Y1219789-100mg |
2-Chloro-6-iodobenzeneacetonitrile |
1035263-32-1 | 95% | 100mg |
$238 | 2025-02-25 | |
| eNovation Chemicals LLC | Y1219789-1g |
2-Chloro-6-iodobenzeneacetonitrile |
1035263-32-1 | 95% | 1g |
$648 | 2025-02-25 |
BENZENEACETONITRILE, 2-CHLORO-7-IODO- Related Literature
-
Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
-
Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
-
Goonay Yousefalizadeh,Shideh Ahmadi,Nicholas J. Mosey,Kevin G. Stamplecoskie Nanoscale, 2021,13, 242-252
-
Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
Additional information on BENZENEACETONITRILE, 2-CHLORO-7-IODO-
BENZENEACETONITRILE, 2-CHLORO-7-IODO- and Its Significance in Modern Chemical Research
The compound with the CAS number 1035263-32-1, known as BENZENEACETONITRILE, 2-CHLORO-7-IODO-, represents a fascinating molecule in the realm of organic chemistry. Its unique structural features, characterized by the presence of both chloro and iodo substituents on a benzene ring coupled with an acetonitrile moiety, make it a valuable intermediate in synthetic chemistry. This introduction delves into the compound's properties, synthesis methods, and its emerging applications in pharmaceuticals and materials science, drawing insights from recent research advancements.
The molecular structure of BENZENEACETONITRILE, 2-CHLORO-7-IODO- consists of a benzene ring substituted at the 2-position with a chlorine atom and at the 7-position with an iodine atom, with an acetonitrile group attached. This arrangement imparts distinct electronic and steric properties to the molecule, making it highly reactive in various chemical transformations. The chloro and iodo groups are particularly significant as they serve as versatile handles for further functionalization through nucleophilic aromatic substitution (SNAr) reactions.
In synthetic organic chemistry, BENZENEACETONITRILE, 2-CHLORO-7-IODO- has been widely utilized as a building block for constructing more complex heterocyclic compounds. Recent studies have highlighted its role in the synthesis of biologically active molecules, including pharmaceutical intermediates. For instance, researchers have leveraged its reactivity to develop novel thiazole derivatives, which exhibit promising antimicrobial properties. The ease with which the chloro and iodo substituents can be replaced by other functional groups has made this compound an indispensable tool in medicinal chemistry.
The synthesis of BENZENEACETONITRILE, 2-CHLORO-7-IODO- typically involves a multi-step process starting from commercially available precursors. One common approach involves the halogenation of benzeneacetonitrile followed by selective substitution at the desired positions. Advanced techniques such as palladium-catalyzed cross-coupling reactions have also been employed to achieve higher regioselectivity and yield. These synthetic strategies are continually being refined to improve efficiency and sustainability, aligning with green chemistry principles.
Recent research has also explored the applications of BENZENEACETONITRILE, 2-CHLORO-7-IODO- in materials science. Its ability to undergo polymerization reactions has led to the development of novel polymeric materials with tailored properties. For example, researchers have synthesized conductive polymers incorporating this compound as a monomer unit, demonstrating its potential in electronic devices. Additionally, its use in the preparation of organic semiconductors has garnered attention due to its ability to form stable films with high charge carrier mobility.
The pharmaceutical industry has been particularly interested in exploring the therapeutic potential of derivatives of BENZENEACETONITRILE, 2-CHLORO-7-IODO-. Studies have shown that modifications at the chloro and iodo positions can significantly alter the biological activity of the molecule. For instance, replacing the chloro group with a hydroxyl group has been found to enhance binding affinity to certain enzymes involved in metabolic pathways. Such findings underscore the importance of this compound as a scaffold for drug discovery efforts aimed at developing new treatments for various diseases.
The chemical reactivity of BENZENEACETONITRILE, 2-CHLORO-7-IODO- extends beyond simple substitution reactions. It can participate in more complex transformations such as metal-catalyzed cyclization reactions, leading to the formation of fused heterocyclic systems. These reactions are often catalyzed by transition metals like palladium and copper, which facilitate multiple bond-forming events in a single step. This capability has enabled the rapid construction of complex molecular architectures that would be otherwise challenging to achieve through traditional synthetic methods.
In conclusion, BENZENEACETONITRILE, 2-CHLORO-7-IODO (CAS no: 1035263-32-1) is a versatile compound with broad applications in synthetic chemistry, pharmaceuticals, and materials science. Its unique structural features and reactivity make it an invaluable tool for researchers seeking to develop novel molecules with tailored properties. As advancements continue to be made in synthetic methodologies and application areas, this compound is poised to play an even greater role in future scientific endeavors.
1035263-32-1 (BENZENEACETONITRILE, 2-CHLORO-7-IODO-) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)